N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-phenylbutanamide)
Overview
Description
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-phenylbutanamide): is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring connected to two phenylbutanamide groups via a propane chain, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-phenylbutanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-phenylbutanamide) typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the propane chain: The piperazine ring is then reacted with 1,3-dibromopropane to introduce the propane chain.
Coupling with phenylbutanamide: The final step involves coupling the intermediate with 2-phenylbutanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-phenylbutanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or piperazine derivatives.
Mechanism of Action
The mechanism by which N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-phenylbutanamide) exerts its effects involves interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The phenylbutanamide groups may enhance binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(1,4-Piperazinediyldi-3,1-propanediyl)bis(3-cyclohexylpropanamide)
- N,N’-(1,4-Piperazinediyldi-3,1-propanediyl)bispyrrolo[1,2-a]quinoxalin-4-amine
Uniqueness
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-phenylbutanamide) is unique due to its specific combination of a piperazine ring and phenylbutanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-phenyl-N-[3-[4-[3-(2-phenylbutanoylamino)propyl]piperazin-1-yl]propyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N4O2/c1-3-27(25-13-7-5-8-14-25)29(35)31-17-11-19-33-21-23-34(24-22-33)20-12-18-32-30(36)28(4-2)26-15-9-6-10-16-26/h5-10,13-16,27-28H,3-4,11-12,17-24H2,1-2H3,(H,31,35)(H,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXHSGCCCVGNQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCN2CCN(CC2)CCCNC(=O)C(CC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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